molecular formula C11H14F3N3O B2891727 2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2034607-28-6

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2891727
CAS No.: 2034607-28-6
M. Wt: 261.248
InChI Key: SKNVWXNMROZODH-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with 4-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(4-formylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine.

    Reduction: Formation of 2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)dihydropyrimidine.

    Substitution: Formation of 2-(4-methoxypiperidin-1-yl)-4-(substituted)pyrimidine.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and trifluoromethyl group contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxypiperidin-1-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(4-Methoxypiperidin-1-yl)-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-(4-Methoxypiperidin-1-yl)-4-fluoropyrimidine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-18-8-3-6-17(7-4-8)10-15-5-2-9(16-10)11(12,13)14/h2,5,8H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVWXNMROZODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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